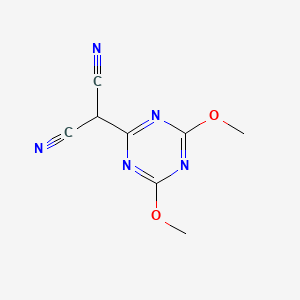
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile is an organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is substituted with two methoxy groups at the 4 and 6 positions, and a propanedinitrile group at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, such as amides, esters, and thioethers .
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile involves the activation of carboxylic acids to form reactive intermediates, which can then undergo nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols . This activation is facilitated by the electron-withdrawing effects of the triazine ring and the methoxy groups, which increase the electrophilicity of the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor to (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile, used in similar chemical reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of various derivatives makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
60717-17-1 |
|---|---|
Molekularformel |
C8H7N5O2 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H7N5O2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
InChI-Schlüssel |
VZGSBEBNNBMYGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)C(C#N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


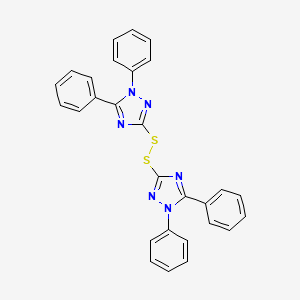
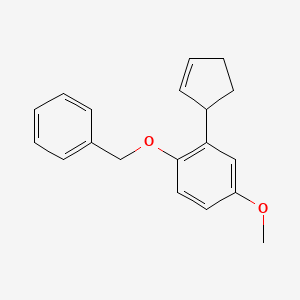

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
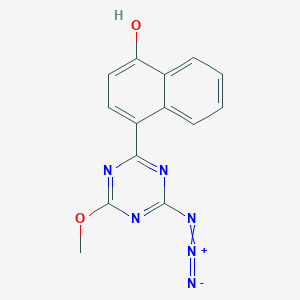
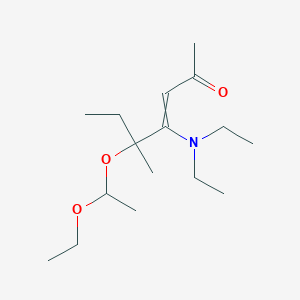
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)
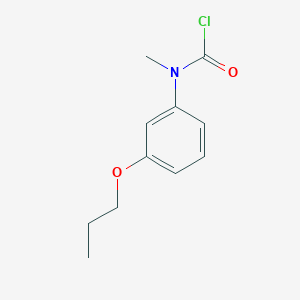
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
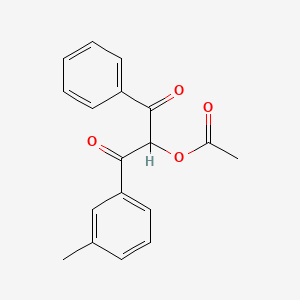
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)


